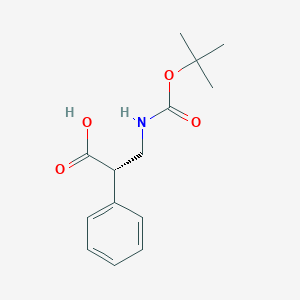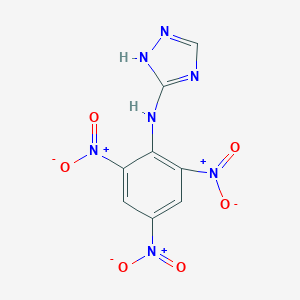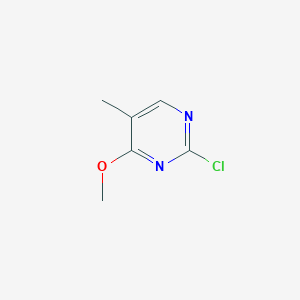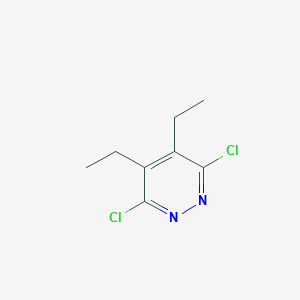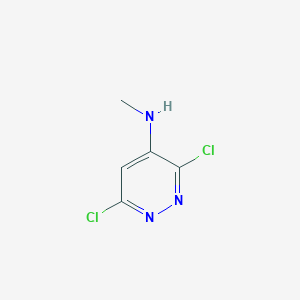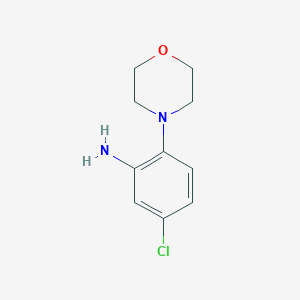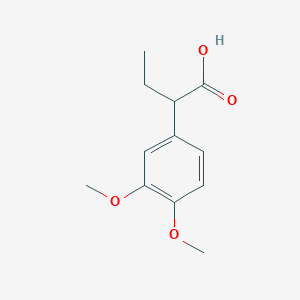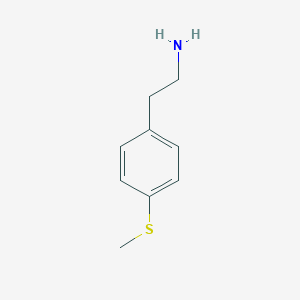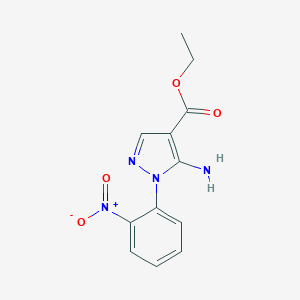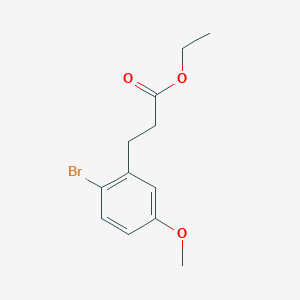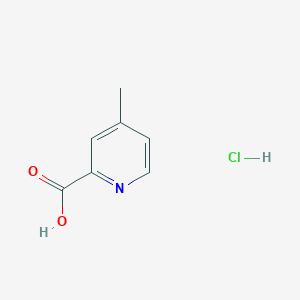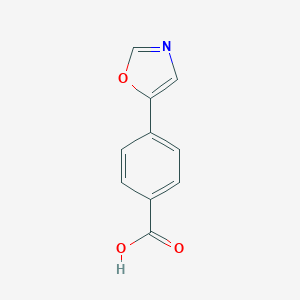![molecular formula C17H21BO2 B177416 Acide (4'-pentyl-[1,1'-biphényl]-4-yl)boronique CAS No. 121554-18-5](/img/structure/B177416.png)
Acide (4'-pentyl-[1,1'-biphényl]-4-yl)boronique
Vue d'ensemble
Description
“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” can be achieved through the Suzuki-Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is represented by the Inchi Code: 1S/C17H21BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13,19-20H,2-5H2,1H3 . The molecular weight is 268.16 .
Chemical Reactions Analysis
The Suzuki-Miyaura coupling is a key reaction involving “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid”. This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
Physical And Chemical Properties Analysis
“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Chimie de clic dynamique et conjugaison réversible
Les acides boroniques sont au cœur de la chimie de clic dynamique, un domaine qui se concentre sur les réactions réversibles pour diverses applications. Parmi celles-ci, la conjugaison des cis-diols par les acides boroniques se distingue. Les chercheurs ont étudié de manière approfondie cette réaction, qui implique la formation réversible d'esters de borate avec des cis-diols (tels que les sucres). La compréhension des propriétés des acides boroniques et de leur biocompatibilité a conduit à de nouvelles chimies. Ces réactions de clic réversibles trouvent des applications dans :
Capteurs fluorescents
Les acides boroniques présentent des propriétés de liaison uniques avec les diols, ce qui en fait d'excellents candidats pour les applications de détection. Par exemple :
- Capteurs fluorescents : Les chercheurs ont développé des capteurs fluorescents en combinant des acides boroniques avec des molécules telles que le pyrène. Ces capteurs peuvent détecter le catéchol et ses dérivés aminés (tels que la dopamine) avec une sensibilité élevée .
Formation de liaisons C–C et C–hétéroatome
Les acides boroniques servent de blocs de construction polyvalents en synthèse organique. Leurs profils de coordination réversibles permettent un contrôle précis des structures moléculaires. Les applications clés comprennent :
- Formation de liaisons C–hétéroatome : Ils facilitent la construction de composés hétérocycliques, essentiels à la découverte de médicaments et à la science des matériaux .
Dérivés d'acide borinique
Bien qu'ils ne soient pas directement liés à l'acide (4'-pentyl-[1,1'-biphényl]-4-yl)boronique, il convient de mentionner que les dérivés d'acide borinique gagnent en importance. Ces composés présentent une réactivité unique et peuvent être utiles en chimie synthétique. Par exemple :
- Conditions optimales : Les chercheurs ont optimisé les conditions pour les réactions des acides boroniques, permettant une formation de liaison efficace avec divers substrats .
Science des matériaux
Les acides boroniques contribuent au développement de matériaux fonctionnels :
En résumé, l'this compound joue un rôle central dans la chimie de clic dynamique, la détection et les méthodologies synthétiques. Sa polyvalence continue d'inspirer des recherches innovantes dans diverses disciplines scientifiques. 🌟
Mécanisme D'action
Target of Action
Boronic acids, including phenylboronic acid, are known to be mild lewis acids . They can interact with various biological targets, particularly proteins with Lewis base side chains.
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, sugars, and other biological molecules . This interaction can alter the function of the target molecule, leading to various downstream effects.
Biochemical Pathways
Boronic acids are often used in organic synthesis, particularly in the suzuki-miyaura coupling reaction . This reaction is used to create carbon-carbon bonds, producing conjugated systems of alkenes, styrenes, or biaryl compounds .
Result of Action
The ability of boronic acids to form reversible covalent bonds can lead to various biological effects, depending on the specific targets and biochemical pathways involved .
Action Environment
The action, efficacy, and stability of (4’-Pentyl-[1,1’-biphenyl]-4-yl)boronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the boronic acid. For example, the reactivity of boronic acids can be influenced by the pH of the environment, as they can form boronate esters under alkaline conditions .
Safety and Hazards
“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .
Orientations Futures
As a key reagent in the Suzuki-Miyaura coupling, “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” has significant potential for future research and applications in the field of organic synthesis. Its use in the formation of carbon-carbon bonds makes it a valuable tool in the creation of complex organic compounds .
Propriétés
IUPAC Name |
[4-(4-pentylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13,19-20H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZCEXCQSFQDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572952 | |
| Record name | (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121554-18-5 | |
| Record name | (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Pentyl-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

